Phosphetane

Asymmetric Catalysis Chiral Ligands Organophosphorus

Phosphetane (CAS 287-26-3) is a four-membered organophosphorus heterocycle with the molecular formula C₃H₇P. It is a fundamental member of the phosphacycle family, being one atom larger than the three-membered phosphiranes and one smaller than the five-membered phospholes.

Molecular Formula C3H7P
Molecular Weight 74.06 g/mol
CAS No. 287-26-3
Cat. No. B12648431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphetane
CAS287-26-3
Molecular FormulaC3H7P
Molecular Weight74.06 g/mol
Structural Identifiers
SMILESC1CPC1
InChIInChI=1S/C3H7P/c1-2-4-3-1/h4H,1-3H2
InChIKeyRVZJVYCTFGOEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphetane (CAS 287-26-3) for Procurement: Structure, Class, and Core Characteristics


Phosphetane (CAS 287-26-3) is a four-membered organophosphorus heterocycle with the molecular formula C₃H₇P [1]. It is a fundamental member of the phosphacycle family, being one atom larger than the three-membered phosphiranes and one smaller than the five-membered phospholes [1]. Its structure, defined by a strained four-membered ring containing a single phosphorus atom, imparts unique physicochemical properties and reactivity profiles that differentiate it from its acyclic and larger-ring counterparts. These properties make it a versatile building block, a specialized reagent, and a unique ligand scaffold in coordination chemistry and catalysis [1].

Why Phosphetane (CAS 287-26-3) Cannot Be Substituted by a Generic Phosphine or Phosphacycle


The assumption that phosphetane can be replaced by another organophosphorus compound, such as a simpler phosphine or a phospholane, is fundamentally flawed. The four-membered ring of phosphetane is the source of its distinct properties. Its quantifiable ring strain (17.9 kcal mol⁻¹) is significantly different from the three-membered phosphirane (20.1 kcal mol⁻¹) and the nearly strain-free, five-membered phospholane [1]. This strain directly governs its unique reactivity in ring-opening polymerizations, where it exhibits propagation rates an order of magnitude higher than phosphiranes [2], and its superior performance as a chiral ligand in asymmetric catalysis compared to phospholanes [3]. Therefore, substituting a phosphetane with a generic analog will lead to a different reaction profile, inferior stereochemical outcomes, and ultimately, a failed synthetic or catalytic application. The quantitative evidence below underscores why precise selection of this specific ring size is non-negotiable.

Quantitative Differentiation of Phosphetane (CAS 287-26-3) from its Closest Comparators


Asymmetric Catalysis: Superior Enantioselectivity vs. Phospholane Ligands

In a direct head-to-head comparison, palladium complexes bearing chiral phosphetane ligands (2-4) outperformed a corresponding phospholane ligand (1) in the asymmetric methoxycarbonylation of vinyl arenes. Phosphetane ligands provided higher enantioselectivity than the phospholane under identical reaction conditions [1]. While the phospholane system achieved baseline enantioselectivity, the phosphetane-based catalysts delivered enantioselectivity up to 50% ee using 4-methoxystyrene [1]. The regioselectivity to the desired branched esters was also excellent, reaching up to 99% for these phosphetane complexes [1].

Asymmetric Catalysis Chiral Ligands Organophosphorus

Ring-Strain: Quantified Differentiation from Phosphirane and Phospholane

Ab initio calculations (HF/6-31G* level) estimate the ring strain energy of phosphetane to be 17.9 kcal mol⁻¹. This is 2.2 kcal mol⁻¹ less than the three-membered phosphirane (20.1 kcal mol⁻¹) and is significantly higher than the essentially strain-free five-membered phospholane [1]. This intermediate strain energy places phosphetane in a 'Goldilocks zone' of reactivity: it is stable enough to handle as a ligand or synthetic intermediate but retains sufficient strain to drive ring-opening reactions that are thermodynamically unfavorable for phospholanes [2].

Computational Chemistry Physical Organic Chemistry Heterocyclic Chemistry

Radical Ring-Opening Polymerization (rROP): Kinetic Superiority over Phosphirane and Phospholane

High-level ab initio calculations reveal that the propagation step in radical ring-opening polymerization (rROP) is fastest for the four-membered phosphetanes. The reaction rates for phosphetane-based monomers (e.g., 7.5 × 10⁴ L mol⁻¹ s⁻¹ for 1-methylphosphetane) are an order of magnitude higher than those for three-membered phosphiranes [1]. Critically, the reaction for the five-membered phospholane was found to be thermodynamically unfavorable [1]. This indicates that phosphetanes represent the optimal balance between ring-strain release and transition state stability, making them the kinetically preferred monomers for rROP among the small phosphacycles.

Polymer Chemistry Radical Polymerization Organophosphorus Polymers

Borane Adduct Stability: Superior Stability vs. Phosphirane Adducts for Synthetic Handling

The borane adduct of a phosphetane is reported to be much more stable than its phosphirane counterpart. Experimental precedent shows that while a t-butylphosphirane-borane adduct releases borane upon mild heating, the borane adducts of various phosphetanes are stable and useful as synthetic intermediates [1]. Furthermore, ab initio calculations support this, showing that the formation constant (K) for the borane adduct of methylphosphetane is 1.2 × 10²⁰ L mol⁻¹, which is seven orders of magnitude higher than the value for methylphosphirane (2.6 × 10¹³ L mol⁻¹) [2]. This exceptional stability allows for the safe handling, purification, and storage of air-sensitive phosphetanes.

Phosphine-Borane Chemistry Synthetic Intermediates Organophosphorus Synthesis

High-Impact Application Scenarios for Phosphetane (CAS 287-26-3) Based on Quantitative Evidence


Asymmetric Synthesis: Achieving High Enantioselectivity in C-C Bond Formation

Phosphetane-based chiral ligands are the preferred choice for asymmetric catalytic reactions demanding high enantioselectivity, such as the methoxycarbonylation of vinyl arenes. As demonstrated by direct comparative studies, these ligands provide significantly higher enantiomeric excess (up to 50% ee) than phospholane analogs under identical conditions [1]. This application is critical in the synthesis of optically pure pharmaceutical intermediates and fine chemicals.

Specialty Polymers: Controlled Synthesis of Phosphorus-Containing Macromolecules

Phosphetane monomers are uniquely suited for radical ring-opening polymerization (rROP) to create functional polyphosphines. Their calculated propagation rates (e.g., 7.5 × 10⁴ L mol⁻¹ s⁻¹ for 1-methylphosphetane) are an order of magnitude faster than those of phosphiranes, while the reaction is thermodynamically unfeasible for phospholanes [2]. This kinetic advantage enables the efficient and controlled synthesis of polymers with tunable properties like flame retardancy and metal coordination, which are inaccessible using other phosphacycle monomers [2].

Safe Reagent Handling and Storage: Utilizing the Stable Borane Adduct as a Latent Source

The air-sensitive nature of free phosphetanes can be a major handling challenge. However, their borane adducts are exceptionally stable (formation constant K = 1.2 × 10²⁰ L mol⁻¹) and are seven orders of magnitude more stable than their phosphirane counterparts (K = 2.6 × 10¹³ L mol⁻¹) [3]. This allows for the procurement, long-term storage, and routine use of these adducts as air-stable, latent sources of the reactive phosphetane, which can be liberated on demand. This is a practical and safe synthetic strategy not reliably available for phosphiranes [4].

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